molecular formula C19H21N3O2S2 B11115995 Ethyl 2-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}propanoate

Ethyl 2-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}propanoate

Cat. No.: B11115995
M. Wt: 387.5 g/mol
InChI Key: HDRDSMSOSCFYFX-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is a complex organic compound featuring a naphthyridine core with a thiophene ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is unique due to its naphthyridine core, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research .

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C19H21N3O2S2/c1-4-24-19(23)12(2)26-18-13(10-20)17(16-6-5-9-25-16)14-11-22(3)8-7-15(14)21-18/h5-6,9,12H,4,7-8,11H2,1-3H3

InChI Key

HDRDSMSOSCFYFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(CN(CC2)C)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

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